molecular formula C18H32O4 B1236578 9,10-Epoxy-13-hydroxy-11-octadecenoate

9,10-Epoxy-13-hydroxy-11-octadecenoate

Cat. No.: B1236578
M. Wt: 312.4 g/mol
InChI Key: BWLQUNFALXKBSJ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Epoxy-13-hydroxy-11-octadecenoate is a hydroxy-epoxy derivative of linoleic acid (LA) and is recognized as a significant oxidized lipid mediator in mammalian biology . Often abbreviated as 9,10-HEL or 13-H-9,10E-LA, this compound is endogenously produced in the skin through the sequential actions of lipoxygenase (e.g., ALOX12B) and epoxy alcohol synthase (e.g., ALOXE3) enzymes on LA, which is esterified in skin ceramides . This biochemical pathway is proposed to be essential for the formation of the epidermal water permeability barrier, potentially explaining the dietary requirement for linoleic acid . Research indicates that the specific stereoisomer 13-(R)-hydroxy-9(R),10(R)-trans-epoxy-(11E)-octadecenoate is generated in the skin and may play a critical structural role by facilitating the covalent binding of ceramides to proteins in the corneocyte lipid envelope . Beyond its structural role, this family of lipid mediators is also investigated for its signaling functions. These oxylipins are present in both free and esterified pools in human and rodent skin, and their levels are significantly altered in inflammatory skin conditions . For instance, the free acid form of 9,10-Epoxy-13-hydroxy-11-octadecenoate is markedly increased in psoriatic skin lesions compared to healthy control skin, suggesting a potential role in inflammatory skin disease and associated sensations . Furthermore, structurally related 11-hydroxy-epoxide-LA derivatives have been shown to sensitize sensory neurons, release calcitonin gene-related peptide (CGRP), and elicit pain-related behaviors in vivo, pointing to a potential function in nociception and chronic pain . This product is supplied for research purposes to further explore these complex biological mechanisms. 9,10-Epoxy-13-hydroxy-11-octadecenoate is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

8-[3-[(E)-3-hydroxyoct-1-enyl]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-7-10-15(19)13-14-17-16(22-17)11-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+

InChI Key

BWLQUNFALXKBSJ-BUHFOSPRSA-N

SMILES

CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C/C1C(O1)CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Variants

12,13-Epoxy-9-hydroxy-10-octadecenoate
  • Structure : Epoxy group at C12–C13, hydroxyl at C9, double bond at C10 .
  • Analytical Detection: Detected in ruminal studies, where its levels decrease with SYNB supplementation, similar to 9,10-epoxy-13-hydroxy-11-octadecenoate .
9,10-Epoxy-11-hydroxy-12-octadecenoate
  • Structure : Epoxy at C9–C10, hydroxyl at C11, double bond at C12.
  • Commercial Relevance: Available as methyl esters (e.g., Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate) for biochemical research .
9,10,13-Trihydroxy-11-octadecenoate (9,10,13-THODE)
  • Structure : Three hydroxyl groups at C9, C10, and C13, with a double bond at C11 .
  • Occurrence : Detected in cured meat products, with concentrations ranging from 0.4–10.2 μg/g .

Functional and Metabolic Differences

Compound Key Functional Groups Biological Context Detection Limits (μg/g)
9,10-Epoxy-13-hydroxy-11-octadecenoate Epoxy (C9–C10), OH (C13), C11 double bond Rumen metabolism, microbial interactions Not reported
12,13-Epoxy-9-hydroxy-10-octadecenoate Epoxy (C12–C13), OH (C9), C10 double bond Plant lipid metabolism (Arabidopsis) 0.016
9,10,13-THODE OH (C9, C10, C13), C11 double bond Food chemistry (cured meats) 0.016
9,10-DiHODE Dihydroxy (C9, C10), C12 double bond Human blood, CYP450-derived oxidation product Not reported
Key Observations :

Positional Isomerism: The location of epoxy and hydroxyl groups dictates metabolic pathways. For example, 9,10-epoxy-13-hydroxy-11-octadecenoate is linked to ruminal microbial activity, while 12,13-epoxy-9-hydroxy-10-octadecenoate is associated with plant stress responses .

Analytical Challenges : Structural similarities necessitate advanced techniques like HPLC-MS/MS for differentiation. For instance, 9,10,13-THODE has a lower detection limit (0.016 μg/g) compared to 9,10-EPODE (0.200 μg/g) .

Biosynthetic Pathways: These compounds likely originate from lipoxygenase (LOX) or cytochrome P450 (CYP450) activity. 9,10-DiHODE, a dihydroxy derivative, is formed via CYP450-mediated oxidation of linolenic acid .

Preparation Methods

Substrate Preparation and Epoxidation

9-Hydroperoxyoctadecadienoic acid (9-HpODE), derived from linoleic acid via lipoxygenase oxidation, serves as the substrate. Incubation with B. vulgaris extract at pH 7.4 for 5 minutes generates 9-hydroxy-10E-12R,13S-cis-epoxy products. Prolonged incubation (60 minutes) induces epoxide hydrolase activity, yielding 9R/S,12S,13S-trihydroxyoctadecenoate as a hydrolysis byproduct.

Stereochemical Analysis

Chiral HPLC and GC-MS confirm the stereoselectivity of enzymatic epoxidation. The major products are 9S,10S-trans-epoxy-11E-13S-hydroxyoctadecenoate and its 9R,10R-trans counterpart, with a diastereomeric ratio of 3:2. Acid hydrolysis (0.1 M HCl, 25°C) of the epoxide produces four trihydroxy isomers, dominated by 9S,10R,13S-trihydroxyoctadecenoic acid (40%).

Epoxidation of Hydroperoxide Precursors

Synthesis of Hydroperoxide Intermediate

13-Hydroperoxy-9,11-octadecadienoic acid (13-LOOH) is synthesized via autoxidation of linoleic acid under O₂ atmosphere. Epoxidation with tert-butyl hydroperoxide (TBHP) in dichloromethane at 25°C produces tert-butyl (9R*,10S*,11E,13S*)-9,10-epoxy-13-hydroxy-11-octadecenoate.

Hydrolysis and Aminolysis

The tert-butyl ester undergoes hydrolysis (pH 9, K₂CO₃/MeOH) to yield 9,10-epoxy-13-hydroxy-11-octadecenoate. Competing aminolysis with lysine derivatives in 1-methyl-2-pyrrolidone/water (8:2) at 37°C produces Nε-(epoxy-hydroxyacyl)lysine adducts, confirming the electrophilic reactivity of the epoxide.

Table 2: Comparative Yields of Hydroperoxide-Derived Routes

ProcessConditionsYield (%)
Hydroperoxide synthesisO₂, 25°C, 12 h75
EpoxidationTBHP, CH₂Cl₂, 25°C82
Ester hydrolysisK₂CO₃/MeOH, pH 9, 3 h89

Metal-Catalyzed Epoxidation with Methyltrioxorhenium (MTO)

Epoxidation of Diene Substrates

Methyl 13(S)-acetyloxyoctadeca-9(Z),11(E)-dienoate is epoxidized using MTO (5 mol%), pyridine (12 mol%), and 30% H₂O₂ in dichloromethane at -5°C. The reaction proceeds via stereoselective epoxidation, yielding a 3:2 mixture of 9R*,10S*-epoxy and 9S*,10R*-epoxy diastereomers in 92% yield.

Structural Confirmation

¹H NMR (500 MHz, CDCl₃) of the product shows characteristic epoxy resonances at δ 3.08 (dd, J = 2.10, 7.78 Hz) and δ 2.80 (dt, J = 2.01, 5.58 Hz), alongside olefinic protons at δ 5.99–5.92 (m). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₁H₃₆O₅, [M+H]⁺ calc. 367.2489, found 367.2485).

Analytical and Purification Techniques

Chromatographic Separation

Normal-phase HPLC (heptane/MTBE 96:4) resolves diastereomers, while reverse-phase C18 columns (MeOH/H₂O 85:15) isolate hydrolysis products. GC-MS with trimethylsilyl (TMS) derivatization identifies trihydroxy metabolites via characteristic fragmentation patterns (m/z 173, 259).

Spectroscopic Characterization

¹³C NMR confirms the epoxy moiety at δ 56.8 (C9) and δ 58.2 (C10), while the hydroxy group resonates at δ 71.5 (C13). Infrared (IR) spectroscopy shows O-H stretching at 3450 cm⁻¹ and epoxy C-O-C at 1250 cm⁻¹ .

Q & A

Q. How does this compound interact with cellular membranes or signaling receptors?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to phospholipid bilayers or receptors (e.g., PPAR-γ). Use CRISPR-edited cell lines (e.g., PPAR-γ knockout) to isolate receptor-mediated effects from membrane perturbation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Epoxy-13-hydroxy-11-octadecenoate
Reactant of Route 2
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9,10-Epoxy-13-hydroxy-11-octadecenoate

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